N,N'-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine hydrochloride
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Overview
Description
N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine hydrochloride is a synthetic organic compound with the molecular formula C31H40N4O2·HCl It is known for its unique structure, which includes two quinoline moieties connected by a nonane diamine linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine hydrochloride typically involves the following steps:
Formation of Quinoline Derivatives: The initial step involves the synthesis of 6-methoxy-2-methylquinoline derivatives. This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The quinoline derivatives are then coupled with nonane-1,9-diamine through a nucleophilic substitution reaction. This step often requires the use of a strong base, such as sodium hydride, to deprotonate the amine groups and facilitate the coupling reaction.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
Scientific Research Applications
N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimalarial agent due to its structural similarity to quinoline-based drugs.
Material Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: The compound is used as a fluorescent probe in biological assays, taking advantage of its fluorescent properties.
Industrial Applications: It is investigated for use in the synthesis of advanced polymers and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it is believed to interfere with the heme detoxification pathway in malaria parasites, similar to other quinoline-based antimalarials. The compound binds to heme, preventing its detoxification and leading to the accumulation of toxic heme species, which ultimately kills the parasite.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinine: Another antimalarial compound derived from the bark of the cinchona tree.
Mefloquine: A synthetic antimalarial with a structure similar to quinoline derivatives.
Uniqueness
N,N’-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine hydrochloride is unique due to its dual quinoline moieties connected by a nonane diamine linker. This structure imparts distinct electronic and steric properties, making it suitable for applications in both medicinal chemistry and material science. Its ability to undergo various chemical reactions also enhances its versatility in research and industrial applications.
Properties
CAS No. |
2650779-08-9 |
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Molecular Formula |
C31H41ClN4O2 |
Molecular Weight |
537.1 g/mol |
IUPAC Name |
N,N'-bis(6-methoxy-2-methylquinolin-4-yl)nonane-1,9-diamine;hydrochloride |
InChI |
InChI=1S/C31H40N4O2.ClH/c1-22-18-30(26-20-24(36-3)12-14-28(26)34-22)32-16-10-8-6-5-7-9-11-17-33-31-19-23(2)35-29-15-13-25(37-4)21-27(29)31;/h12-15,18-21H,5-11,16-17H2,1-4H3,(H,32,34)(H,33,35);1H |
InChI Key |
HEAPQBFYFAEGJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NCCCCCCCCCNC3=C4C=C(C=CC4=NC(=C3)C)OC.Cl |
Origin of Product |
United States |
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